molecular formula C20H14N2O3 B12195804 2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide

2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide

Cat. No.: B12195804
M. Wt: 330.3 g/mol
InChI Key: AHWKIMDQMHPTGG-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C20H14N2O3 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a quinoline core, which is known for its diverse pharmacological properties, along with a furan moiety and a hydroxylated phenyl group that may enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O3C_{17}H_{14}N_{2}O_{3}, with a molecular weight of approximately 294.3 g/mol. The structural characteristics contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC17H14N2O3C_{17}H_{14}N_{2}O_{3}
Molecular Weight294.3 g/mol
Functional GroupsFuran, Hydroxyl, Carboxamide

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer progression, such as topoisomerases and kinases. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 150 µg/mL for A549 cells, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents.

Cell Line IC50 (µg/mL) Comparison to Control
A549150Moderate
MCF7180Moderate

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be in the range of 0.5 to 1.0 µg/mL.

Table: Antimicrobial Efficacy

Pathogen MIC (µg/mL) Activity Level
Staphylococcus aureus0.5High
Escherichia coli1.0Moderate

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the hydroxyl group may enhance the compound's antioxidant properties, providing cellular protection against oxidative stress.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C20H14N2O3/c23-14-9-7-13(8-10-14)21-20(24)16-12-18(19-6-3-11-25-19)22-17-5-2-1-4-15(16)17/h1-12,23H,(H,21,24)

InChI Key

AHWKIMDQMHPTGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.